molecular formula C12H21NO5 B8667660 Celgosivir

Celgosivir

Cat. No.: B8667660
M. Wt: 259.30 g/mol
InChI Key: HTJGLYIJVSDQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celgosivir is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and a butanoate ester, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Celgosivir typically involves the esterification of the corresponding alcohol with butanoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often performed at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Celgosivir undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

Celgosivir has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Celgosivir involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester functionality allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Celgosivir: An antiviral drug with a similar indolizidine structure.

    Phyltetralin: A compound with similar hydroxyl groups and biological activity.

Uniqueness

This compound is unique due to its specific combination of hydroxyl groups and ester functionality, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl) butanoate

InChI

InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3

InChI Key

HTJGLYIJVSDQAE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 1.5 g of castanospermine in 15 ml of pyridine cooled at 0° C. in an ice-bath was added dropwise 1.0 g of butyryl chloride. The mixture was stirred at room temperature for 3 days and added to a 1:1 mixture of water:methylene chloride (400 ml). After partitioning, the aqueous phase was concentrated in vacuo to provide an oily residue which was fractionated by radial thin layer chromatography (silica gel, 2 mm thickness plate, 2:8 methanol:chloroform) to provide 68 mg of [1S(1α, 6β, 7α, 8β, 8αβ)]-octahydro-1,6,7,8-indolizinetetrol 6-butanoate, homogeneous by thin layer chromatography (silica gel, 2:8 methanol:chloroform, Rf=0.5). Recrystallization of the product from 5:95 isopropanol:hexane gave a colorless solid melting at 113°-114° C. NMR (CDCl3) δ 3.5-3.8 (2t, 2H, C7 -H and C8 -H), 4.4 (m, 1H, C1 -H), 4.95 (m, 1H, C6 -H). MS (CI-CH4) 260 (MH+), 242 (MH+ -H2O), 172 (MH+ -C3H7CO2H).
Name
castanospermine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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